4-Chloro-1-(trifluoromethyl)-1H-pyrazole
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Overview
Description
4-Chloro-1-(trifluoromethyl)-1H-pyrazole is an organic compound with the molecular formula C4H2ClF3N2 It is a pyrazole derivative, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-chloropyrazole with trifluoromethylating agents. One common method is the reaction of 4-chloropyrazole with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds as follows:
4-Chloropyrazole+CF3IK2CO3, refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction Reactions: The compound can be reduced to form the corresponding pyrazoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium thiolate (NaSR) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 4-substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of pyrazoline derivatives.
Scientific Research Applications
4-Chloro-1-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(Trifluoromethyl)-1H-pyrazole: Lacks the chlorine atom, leading to variations in reactivity and applications.
4-Bromo-1-(trifluoromethyl)-1H-pyrazole:
Uniqueness
4-Chloro-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties such as increased stability, lipophilicity, and reactivity. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C4H2ClF3N2 |
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Molecular Weight |
170.52 g/mol |
IUPAC Name |
4-chloro-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C4H2ClF3N2/c5-3-1-9-10(2-3)4(6,7)8/h1-2H |
InChI Key |
BTGXFUHXUMNBOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C(F)(F)F)Cl |
Origin of Product |
United States |
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